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Cathepsin B Ssubstrate I,colorimetric - 201807-90-1

Cathepsin B Ssubstrate I,colorimetric

Catalog Number: EVT-1719492
CAS Number: 201807-90-1
Molecular Formula: C26H38Cl2N10O6
Molecular Weight: 657.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cathepsin B substrate I, colorimetric, is a specific substrate used for the detection and quantification of cathepsin B activity, an important cysteine protease involved in various physiological and pathological processes. Cathepsin B is implicated in cancer progression, inflammation, and neurodegenerative diseases due to its role in protein degradation and processing. The development of colorimetric assays for cathepsin B provides a straightforward method for monitoring its activity in biological samples.

Source and Classification

Cathepsin B is primarily sourced from lysosomal compartments within cells, where it plays a crucial role in protein catabolism. It belongs to the family of cysteine proteases, characterized by the presence of a catalytic cysteine residue in their active site. The classification of cathepsin B can be further detailed as follows:

  • Type: Cysteine protease
  • Enzyme Commission Number: EC 3.4.22.1
  • Substrate Specificity: Cathepsin B preferentially cleaves peptide bonds adjacent to basic amino acids such as arginine and lysine.
Synthesis Analysis

Methods and Technical Details

The synthesis of colorimetric substrates for cathepsin B typically involves the conjugation of a chromogenic or fluorogenic moiety to a peptide sequence that is specifically cleaved by the enzyme. For example, the substrate N,N'-diBoc-dityrosine-glycine-phenylalanine-3-(methylthio)propylamine has been synthesized to enable selective detection of cathepsin B activity through gold nanoparticle aggregation, which results in a visible color change from red to blue upon cleavage by the enzyme .

Other methods include the use of rhodamine-based substrates that fluoresce upon cleavage by cathepsin B. The rhodamine 110 substrate coupled with arginine-arginine sequences demonstrates effective cell permeability and non-cytotoxicity, making it suitable for live-cell assays .

Molecular Structure Analysis

Structure and Data

The molecular structure of cathepsin B substrates typically features:

  • Peptide Backbone: Composed of amino acids that are recognized by cathepsin B.
  • Chromogenic or Fluorogenic Group: This group changes color or fluoresces upon enzymatic cleavage.
  • Functional Groups: These may include protective groups (e.g., Boc) that are removed during synthesis or reaction conditions.

For instance, the structure of rhodamine 110 coupled with arginine-arginine demonstrates how the non-fluorescent state transitions to a fluorescent state upon cleavage .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving cathepsin B substrates is hydrolysis, where the enzyme cleaves peptide bonds in the substrate, leading to the release of a chromogenic product. The reaction can be represented as follows:

Substrate+Cathepsin BCleaved Product+Color Change\text{Substrate}+\text{Cathepsin B}\rightarrow \text{Cleaved Product}+\text{Color Change}

In assays utilizing gold nanoparticles, the cleavage leads to aggregation that results in observable color changes . The efficiency and specificity of these reactions can be quantified using standard curves derived from known concentrations of substrates.

Mechanism of Action

Process and Data

Cathepsin B operates through a catalytic mechanism involving its active site cysteine residue, which forms a covalent bond with the carbonyl carbon of the substrate's peptide bond. This process can be broken down into several steps:

  1. Substrate Binding: The substrate binds to the active site of cathepsin B.
  2. Nucleophilic Attack: The cysteine thiol attacks the carbonyl carbon, forming a tetrahedral intermediate.
  3. Acyl-enzyme Intermediate Formation: The tetrahedral intermediate collapses, releasing one product and forming an acyl-enzyme complex.
  4. Water Molecule Activation: A water molecule attacks the acyl-enzyme intermediate to release the second product, regenerating the active enzyme.

This mechanism underlies the specificity and efficiency observed in various assays .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of cathepsin B substrates include solubility in aqueous solutions and stability under physiological conditions. Chemical properties involve their reactivity with nucleophiles (e.g., cysteine residues) and their ability to undergo hydrolysis.

Key data points include:

  • Solubility: Typically soluble in buffers used for biological assays.
  • Stability: Generally stable at room temperature but may require refrigeration for long-term storage.
  • Detection Limits: For example, one assay demonstrated detection limits as low as 5 nM for cathepsin B activity .
Applications

Scientific Uses

Cathepsin B substrates have significant applications in various fields:

  • Cancer Research: Monitoring cathepsin B activity can provide insights into tumor progression and response to therapies.
  • Neurodegenerative Diseases: Understanding cathepsin B's role in protein degradation pathways may inform therapeutic strategies for diseases like Alzheimer's.
  • Drug Development: Substrates are used to screen potential inhibitors that could serve as therapeutic agents against diseases associated with elevated cathepsin B activity .
Enzymatic Mechanisms of Cathepsin B Substrate Specificity

Structural Determinants of Substrate Recognition in Cathepsin B Activity

Cathepsin B’s substrate specificity is governed by distinct structural elements within its active site. The enzyme features a V-shaped active site cleft formed by two domains, with specificity pockets (S3, S2, S1, S1′, S2′) derived from loops of both domains [2] [5]. Key determinants include:

  • S2 Pocket Specificity: Glu245 in the S2 pocket confers preference for basic P2 residues (Arg/Lys). Mutation of Glu245 alters specificity toward hydrophobic residues [2] [7].
  • Disulfide Bridges: Six disulfide bonds stabilize the tertiary structure, while unpaired Cys29 (catalytic cysteine) and Cys240 participate in the catalytic mechanism [2].
  • Zinc Ion Coordination: Structural studies reveal zinc ions near the active site, potentially modulating conformational flexibility [5].

Table 1: Subsite Residue Preferences in Cathepsin B

SubsiteKey ResiduePreferred ResiduesEffect of Mutation
S2Glu245Arg, LysLoss of basic residue preference
S1Gly198Arg, Nle, Tyr (pH 7.2); Thr, Gly (pH 4.6)Altered pH-dependent activity
S1′His110/His111Hydrophobic (Phe, Trp)Reduced exopeptidase activity

Exopeptidase versus Endopeptidase Cleavage Preferences in Substrate Hydrolysis

Cathepsin B uniquely displays dual peptidase activities, regulated by conformational states:

  • Dipeptidyl Carboxypeptidase (Exopeptidase) Activity: Dominant at both neutral and acidic pH, cleaving C-terminal dipeptides. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) shows >70% of cleavages occur at peptide bond position #12 (C-terminal) in 14-mer substrates [1] [10].
  • Endopeptidase Activity: Minor activity (<20% of cleavages), observed at internal bonds (positions #7–9). Contributes to physiological roles like extracellular matrix degradation [3] [4].
  • Activity Ratio: Kinetic studies reveal exopeptidase catalytic efficiency (kcat/Km*) is 40-fold higher than endopeptidase activity for substrates like Z-Arg-Arg-AMC [1] [7].

pH-Dependent Modulation of Catalytic Activity and Substrate Binding

pH critically influences catalytic efficiency and substrate preference:

  • Neutral pH (7.2):
  • Prefers basic P2 residues (Arg/Lys) and hydrophobic P1′ residues.
  • IceLogo analysis of MSP-MS data shows Arg at P2 in >60% of cleavages [1] [10].
  • Tumor-shed vesicles exhibit 3-fold higher cathepsin B activity at pH 5.6 vs. 7.4, facilitating matrix metalloproteinase activation [3].
  • Acidic pH (4.6):
  • Favors acidic P2 residues (Glu) and small residues (Gly, Thr) at P1.
  • Enhanced endopeptidase activity (35% increase vs. pH 7.2) [1] [4].

Table 2: pH-Dependent Substrate Preferences

PositionpH 7.2 PreferencepH 4.6 PreferenceFunctional Consequence
P2Arg, LysGluShift from basic to acidic residues
P1Arg, TyrThr, GlyAltered substrate binding affinity
P1′Phe, TrpAla, SerReduced hydrophobic interactions

Role of the Occluding Loop in Regulating Substrate Access and Specificity

The 20-residue occluding loop is a unique structural element governing dual activities:

  • Exopeptidase Gatekeeper: In the "closed" conformation, His110/His111 anchor substrate C-termini, enabling dipeptidyl carboxypeptidase activity. Deletion of 12 central residues (Δ108–119) abolishes exopeptidase function while retaining endopeptidase activity [4] [6].
  • Steric Hindrance: The loop occludes the primed subsites (S1′–S3′), limiting endopeptidase access to extended substrates [6].
  • Inhibitor Affinity: Δ108–119 mutant shows 40-fold higher affinity for cystatin C and 50-fold increased propeptide binding, confirming the loop’s role in active site shielding [4] [6].

Properties

CAS Number

201807-90-1

Product Name

Cathepsin B Ssubstrate I,colorimetric

IUPAC Name

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride

Molecular Formula

C26H38Cl2N10O6

Molecular Weight

657.5 g/mol

InChI

InChI=1S/C26H36N10O6.2ClH/c27-24(28)31-14-4-8-20(22(37)33-18-10-12-19(13-11-18)36(40)41)34-23(38)21(9-5-15-32-25(29)30)35-26(39)42-16-17-6-2-1-3-7-17;;/h1-3,6-7,10-13,20-21H,4-5,8-9,14-16H2,(H,33,37)(H,34,38)(H,35,39)(H4,27,28,31)(H4,29,30,32);2*1H/t20-,21-;;/m0../s1

InChI Key

HNIGITPTGZVJOP-HRIAXCGHSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl

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